molecular formula C15H21FN6O2S B2583874 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine CAS No. 1021254-29-4

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Cat. No. B2583874
CAS RN: 1021254-29-4
M. Wt: 368.43
InChI Key: NEOHMZYEEHCZLX-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a highly selective and potent inhibitor of a particular enzyme called phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body.

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has demonstrated the synthesis of novel piperazine derivatives, including structures related to "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine", showing potential antibacterial properties. For instance, Wu Qi (2014) synthesized piperazine derivatives and evaluated their antibacterial activities against various pathogens, indicating some compounds exhibited better antibacterial activities at specific concentrations (Wu Qi, 2014).

Antitumor Activity

Compounds structurally similar to "this compound" have been evaluated for their antitumor activities. H. Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and demonstrated their cytotoxic activity against several tumor cell lines, showing significant potency without causing undesirable effects in mice (H. Naito et al., 2005).

Anticancer Evaluation

Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with piperazine substituents at C2 of the 1,3-thiazole cycle for their effectiveness against various cancer cell lines (Kostyantyn Turov, 2020).

Antimicrobial and Antiviral Activities

R. C. Krishna Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds exhibited promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).

properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O2S/c1-2-10-25(23,24)21-8-6-20(7-9-21)12-15-17-18-19-22(15)14-5-3-4-13(16)11-14/h3-5,11H,2,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOHMZYEEHCZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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